ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate
Description
Ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate is a synthetic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. This pyridine moiety is connected to a piperazine ring, which is further linked to an ethylcarbamate group.
Properties
IUPAC Name |
ethyl N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClF3N4O2/c1-2-25-14(24)20-3-4-22-5-7-23(8-6-22)13-12(16)9-11(10-21-13)15(17,18)19/h9-10H,2-8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBOXIXCUDAPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process that involves the introduction of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group into the piperazine ring, followed by carbamate formation. Typical reaction conditions may include solvents like dichloromethane and reagents such as ethyl chloroformate under controlled temperature settings.
Industrial Production Methods: Industrial synthesis might involve a scaled-up version of the laboratory procedures, ensuring stringent control over reaction parameters to maintain product consistency and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Undergoing oxidation to form corresponding oxo derivatives.
Reduction: Reductive amination to form secondary amines.
Substitution: Nucleophilic substitution on the pyridinyl ring.
Common Reagents and Conditions: Reagents such as hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles (for substitution reactions) are typically used. Reaction conditions involve specific solvents, temperatures, and catalysts tailored to each reaction type.
Major Products Formed:
Oxidation Products: Oxo derivatives.
Reduction Products: Secondary amines.
Substitution Products: Pyridinyl ring substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a trifluoromethyl group and a piperazine moiety, which are known to enhance biological activity. Its molecular formula is with a molecular weight of approximately 545.3 g/mol . The trifluoromethyl group is often associated with increased lipophilicity and metabolic stability, making it an attractive feature in drug design .
Therapeutic Applications
-
Antimalarial Activity :
Ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate has shown potential as an antimalarial agent. Research indicates that derivatives of piperazine compounds exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. Specifically, modifications to the piperazine structure can lead to improved efficacy and reduced cytotoxicity . -
Dopamine Receptor Modulation :
The compound's structural similarities to other dopamine receptor ligands suggest its potential role in modulating dopamine receptors, particularly D3/D2 receptors. This modulation is critical in treating psychiatric disorders such as schizophrenia and bipolar disorder . -
Cancer Research :
Preliminary studies indicate that compounds with similar frameworks have been investigated for their anticancer properties. The ability to target specific pathways involved in tumor growth and metastasis is a promising area for further exploration .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the trifluoromethyl group can be achieved through various fluorination techniques, which are crucial for enhancing the compound's biological profile.
Table 1: Summary of Synthetic Pathways
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Fluorination | Trifluoroacetic acid | Introduction of trifluoromethyl group |
| 2 | Alkylation | Ethyl bromide | Formation of ethyl carbamate linkage |
| 3 | Cyclization | Piperazine derivatives | Formation of piperazine ring |
Case Studies
-
FDA-Approved Drugs :
A review of FDA-approved drugs containing trifluoromethyl groups highlights the relevance of this functional group in enhancing drug efficacy and safety profiles . this compound could serve as a lead compound for developing new therapeutics. -
Antiplasmodial Activity Studies :
In vitro studies have demonstrated that similar piperazine derivatives exhibit potent antiplasmodial activity with low cytotoxicity, indicating that structural modifications can lead to significant improvements in selectivity indices .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: Binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: Interacts with signaling pathways, influencing cellular processes such as gene expression, protein synthesis, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds, their substituents, and functional differences:
Metabolic and Environmental Considerations
- Fluopyram’s trifluoromethyl groups enhance stability, leading to residues regulated until 2023 under U.S. trade laws .
- The target compound’s ethylcarbamate group may undergo hydrolysis to form ethanol and a primary amine, posing different environmental risks compared to Fluopyram’s benzamide degradation products .
Biological Activity
Ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate, also known by its CAS number 338415-44-4, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 496.83 g/mol. The compound features a piperazine moiety, which is commonly associated with various pharmacological effects, including antipsychotic and antidepressant activities.
1. Antiparasitic Activity
Recent studies have highlighted the compound's potential against parasitic infections, particularly those caused by Cryptosporidium species. In vitro assays demonstrated that derivatives of this compound exhibit significant antiparasitic activity, with effective concentrations (EC50) in the low micromolar range. For instance, modifications to the piperazine ring improved potency against Cryptosporidium parvum, demonstrating an EC50 as low as 0.17 μM for some analogs .
2. Anticancer Properties
The compound has also been investigated for its anticancer properties. Research focusing on piperazine derivatives has shown that certain modifications can lead to enhanced growth inhibition of cancer cells while sparing normal cells. In particular, derivatives similar to this compound have been reported to inhibit cell motility and induce apoptosis in tumorigenic cell lines .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to specific structural features:
Case Study 1: Antiparasitic Efficacy
In a study published in 2023, researchers synthesized various analogs of this compound and tested them against Cryptosporidium parvum. The most potent analog demonstrated an EC50 of 0.17 μM and was effective in in vivo models, including mouse and calf infection models .
Case Study 2: Cancer Cell Growth Inhibition
A recent investigation into the anticancer effects of piperazine derivatives found that certain modifications led to selective growth inhibition in cancer cell lines without affecting non-tumorigenic cells at concentrations as high as 10 μM. The mechanism was linked to alterations in key signaling pathways associated with cell proliferation and apoptosis .
Q & A
Q. What are the optimal synthetic routes for ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate, and how can reaction yields be improved?
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and carbamate formation. Key variables include solvent choice (e.g., DMF or N,N-dimethylacetamide), base selection (e.g., K₂CO₃), and temperature control. For example, highlights that reaction optimization for similar trifluoromethylpyrazole derivatives achieved 65% yield via column chromatography purification after 10-hour reflux in DMAc. To improve yields, researchers should explore catalyst screening (e.g., phase-transfer catalysts) and monitor intermediates using LC-MS or TLC .
Q. How can structural characterization of this compound be rigorously validated?
Comprehensive characterization requires:
- NMR spectroscopy : Assign peaks for the piperazine NH (δ ~2.5–3.5 ppm), trifluoromethyl group (¹⁹F NMR, δ ~-60 to -70 ppm), and carbamate carbonyl (¹³C NMR, δ ~155–160 ppm) .
- HPLC : Confirm purity (>95%) using C18 reverse-phase columns with acetonitrile/water gradients .
- ESI-MS : Verify molecular weight (calc. ~435 g/mol) and fragmentation patterns .
Q. What solvent systems are suitable for solubility and stability testing?
Polar aprotic solvents (DMSO, DMF) are ideal for solubility assays. Stability studies in aqueous buffers (pH 4–9) should include LC-MS monitoring to detect hydrolysis of the carbamate group. notes that trifluoromethyl groups enhance lipophilicity, necessitating co-solvents like ethanol for in vitro assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor-binding interactions?
Quantum mechanical calculations (e.g., DFT) and molecular docking (using AutoDock Vina) can model interactions with targets like serotonin or dopamine receptors. emphasizes using chemical software (e.g., Schrödinger Suite) to simulate binding affinities and optimize substituent effects, such as the electron-withdrawing trifluoromethyl group enhancing π-stacking with aromatic residues .
Q. What strategies resolve contradictory bioactivity data across different assays?
Contradictions may arise from assay conditions (e.g., cell permeability vs. protein-binding interference). Solutions include:
- Comparative dose-response curves : Test in parallel with positive controls (e.g., fluoxetine for serotonin receptors).
- Metabolite profiling : Identify degradation products using HPLC-coupled mass spectrometry .
- Structural analogs : Synthesize derivatives with modified piperazine or carbamate groups to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies guide agrochemical applications?
The 3-chloro-5-(trifluoromethyl)pyridine moiety suggests potential as a pesticide precursor. links similar chloro-trifluoromethyl pyridines to insecticidal activity. SAR studies should evaluate:
Q. What experimental designs validate the compound’s potential in material science?
For thermal stability applications:
- DSC/TGA : Measure decomposition temperatures (>200°C expected due to aromatic and trifluoromethyl groups).
- Dielectric constant assays : Test electronic properties in polymer matrices .
Q. How can reaction path search methods accelerate derivative synthesis?
proposes using computational reaction path searches (e.g., artificial force-induced reaction method) to identify low-energy intermediates. For example, optimizing the piperazine-ethyl carbamate linkage could reduce steric hindrance in SN2 reactions .
Methodological Questions
Q. What statistical approaches are recommended for analyzing high-throughput screening data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
